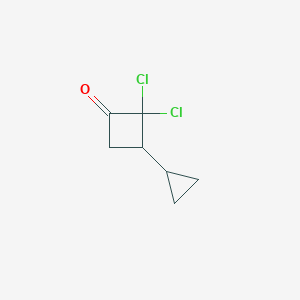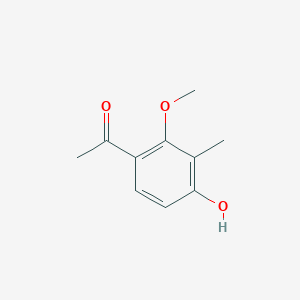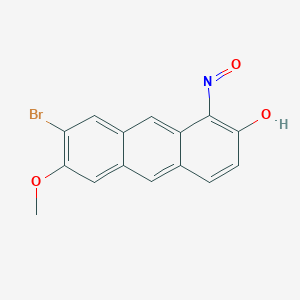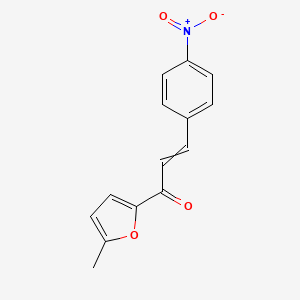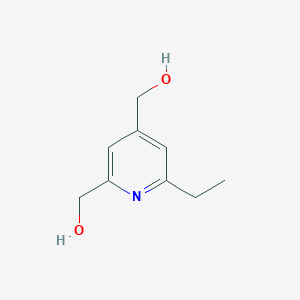
N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate: is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups (two butyl groups and one methyl group) and a butan-1-aminium group. The hydrogen carbonate anion (HCO₃⁻) balances the positive charge on the nitrogen. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
-
Alkylation of Tertiary Amines: : The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate typically involves the alkylation of tertiary amines. A common method is the reaction of N,N-dibutylamine with methyl iodide in the presence of a base such as sodium carbonate. The reaction proceeds as follows: [ \text{N,N-Dibutylamine} + \text{Methyl iodide} \rightarrow \text{N,N-Dibutyl-N-methylamine} + \text{Sodium iodide} ] The resulting N,N-Dibutyl-N-methylamine is then reacted with butan-1-amine to form the desired quaternary ammonium compound.
-
Quaternization Reaction: : Another method involves the quaternization of N,N-dibutyl-N-methylamine with butyl bromide in the presence of a solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
-
Oxidation: : N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate can undergo oxidation reactions, particularly at the nitrogen atom. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents like lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the hydrogen carbonate anion can be replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halide salts (e.g., sodium chloride, sodium bromide).
Major Products Formed
Oxidation: Oxidized derivatives of the quaternary ammonium compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Quaternary ammonium salts with different anions.
科学的研究の応用
Chemistry
In chemistry, N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the rate of reactions that would otherwise be slow or inefficient.
Biology
In biological research, this compound is used to study the effects of quaternary ammonium compounds on cell membranes. It can disrupt membrane integrity, making it useful in experiments involving cell lysis or membrane permeability studies.
Medicine
In medicine, quaternary ammonium compounds are explored for their antimicrobial properties. This compound is investigated for its potential use in disinfectants and antiseptics.
Industry
Industrially, this compound is used in the formulation of cleaning agents and detergents. Its ability to disrupt lipid membranes makes it effective in removing grease and other hydrophobic substances.
作用機序
The mechanism by which N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate exerts its effects involves the interaction with lipid membranes. The positively charged nitrogen atom interacts with the negatively charged components of cell membranes, leading to membrane disruption. This can result in cell lysis or increased membrane permeability.
類似化合物との比較
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium chloride
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate is unique due to the presence of the hydrogen carbonate anion. This anion can participate in buffering reactions, making the compound useful in applications where pH control is important. Additionally, the hydrogen carbonate anion can be easily replaced by other anions, allowing for the synthesis of a variety of quaternary ammonium salts with different properties.
特性
CAS番号 |
112306-92-0 |
|---|---|
分子式 |
C14H31NO3 |
分子量 |
261.40 g/mol |
IUPAC名 |
hydrogen carbonate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.CH2O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;2-1(3)4/h5-13H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChIキー |
MZQIOUYNRZBDFO-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](C)(CCCC)CCCC.C(=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


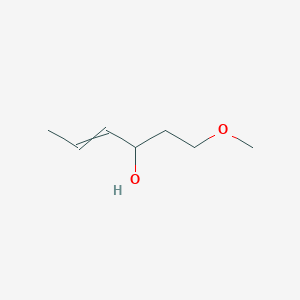
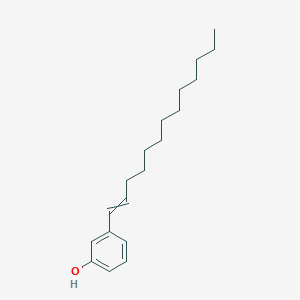
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
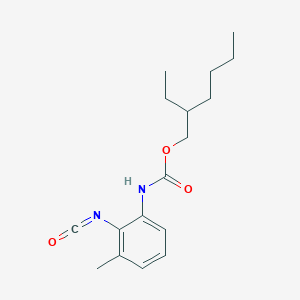
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)

